Ethyl 3-amino-3-phenyl-2,3,3a,4-tetrahydrobenzo[b]thiophene-2-carboxylate
CAS No.:
Cat. No.: VC20191606
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2S |
|---|---|
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H19NO2S/c1-2-20-16(19)15-17(18,12-8-4-3-5-9-12)13-10-6-7-11-14(13)21-15/h3-9,11,13,15H,2,10,18H2,1H3 |
| Standard InChI Key | WGTXQUJHZKTINJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C(C2CC=CC=C2S1)(C3=CC=CC=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydrobenzo[b]thiophene core—a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Key substituents include:
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Ethoxycarbonyl group at position 2, contributing to electrophilic reactivity.
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Amino group at position 3, enabling hydrogen bonding and nucleophilic interactions.
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Phenyl ring at position 3, enhancing lipophilicity and π-π stacking potential.
The IUPAC name, ethyl 3-amino-3-phenyl-3a,4-dihydro-2H-1-benzothiophene-2-carboxylate, reflects this substitution pattern.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₂S |
| Molecular Weight | 301.4 g/mol |
| Boiling Point | 373.4±22.0 °C (Predicted) |
| Density | 1.303±0.06 g/cm³ |
| Solubility | Low in water; soluble in DMSO |
The compound’s logP value (∼3.2) suggests moderate lipophilicity, favoring membrane permeability.
Synthetic Methodologies
Gewald Reaction-Based Synthesis
A common route involves the Gewald three-component reaction, which condenses:
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4-Phenylcyclohexanone as the carbonyl component.
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Ethyl cyanoacetate as the activated nitrile.
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Elemental sulfur in the presence of a base (e.g., diethylamine) .
Mechanism:
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Knoevenagel condensation between ketone and nitrile.
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Sulfur incorporation via cyclization, forming the thiophene ring.
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Amino group introduction through subsequent reductions or substitutions .
Example Protocol:
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Reactants: 4-Phenylcyclohexanone (1 eq), ethyl cyanoacetate (1.1 eq), sulfur (0.2 eq).
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Conditions: Reflux in ethanol with diethylamine (0.1 eq) for 12 hours.
Alternative Pathways
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Cyclization of Thioamides: Thiocarbamoyl precursors undergo acid-catalyzed cyclization to form the tetrahydrobenzo[b]thiophene core.
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Post-Functionalization: Ethyl 2-aminothiophene-3-carboxylate derivatives are acylated or alkylated to introduce the phenyl group .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound reduces COX-2 expression by 58% in LPS-stimulated macrophages at 10 μM, comparable to celecoxib. This activity stems from:
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NF-κB pathway suppression: Blocking IκBα phosphorylation.
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PGE₂ inhibition: Competitive binding to cyclooxygenase active sites .
Antibacterial Applications
Derivatives inhibit E. coli biofilm formation (MBIC = 32 μg/mL) by disrupting pilus assembly, a critical virulence factor . Analog 20 (R = 4-Cl) shows enhanced activity (MBIC = 8 μg/mL) due to improved membrane penetration .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.38 (t, 3H, CH₃), 4.41 (q, 2H, OCH₂), 7.32–7.26 (m, 5H, Ph), 2.99–2.59 (m, 5H, CH₂).
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IR (ATR): 3456 cm⁻¹ (N–H), 1663 cm⁻¹ (C=O), 1578 cm⁻¹ (C=C) .
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time = 5.60 min.
Comparative Analysis of Analogues
The 3-phenyl group enhances bioactivity by improving target binding via hydrophobic interactions .
Challenges and Limitations
Synthetic Hurdles
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Low Yields: Cyclization steps often yield <50% due to side reactions .
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Purification Difficulties: Silica gel chromatography fails to resolve diastereomers, requiring chiral HPLC .
Pharmacokinetic Issues
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Short Half-Life: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) limits in vivo efficacy.
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CYP3A4 Inhibition: Risk of drug-drug interactions at doses >25 mg/kg .
Future Directions
Structural Optimization
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Prodrug Design: Ester-to-amide conversion to enhance metabolic stability.
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Hybrid Molecules: Conjugation with quinolones for dual antibacterial action .
Targeted Delivery Systems
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